molecular formula C12H20N2OSi B11876378 4-(Dimethylamino)-N-(trimethylsilyl)benzamide CAS No. 61511-55-5

4-(Dimethylamino)-N-(trimethylsilyl)benzamide

Cat. No.: B11876378
CAS No.: 61511-55-5
M. Wt: 236.38 g/mol
InChI Key: CYQBXEAZJQGCEU-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-(trimethylsilyl)benzamide is an organic compound that features both a dimethylamino group and a trimethylsilyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-N-(trimethylsilyl)benzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

4-(Dimethylamino)benzoic acid+Trimethylsilyl chlorideBaseThis compound\text{4-(Dimethylamino)benzoic acid} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} 4-(Dimethylamino)benzoic acid+Trimethylsilyl chlorideBase​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-N-(trimethylsilyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-N-(trimethylsilyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-N-(trimethylsilyl)benzamide involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Similar structure but lacks the trimethylsilyl group.

    4-(Dimethylamino)pyridine: Contains a pyridine ring instead of a benzamide core.

    N-(Trimethylsilyl)benzamide: Lacks the dimethylamino group.

Uniqueness

4-(Dimethylamino)-N-(trimethylsilyl)benzamide is unique due to the presence of both the dimethylamino and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

61511-55-5

Molecular Formula

C12H20N2OSi

Molecular Weight

236.38 g/mol

IUPAC Name

4-(dimethylamino)-N-trimethylsilylbenzamide

InChI

InChI=1S/C12H20N2OSi/c1-14(2)11-8-6-10(7-9-11)12(15)13-16(3,4)5/h6-9H,1-5H3,(H,13,15)

InChI Key

CYQBXEAZJQGCEU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N[Si](C)(C)C

Origin of Product

United States

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